[(1-Isopropylpiperidin-4-yl)methyl]amine
Description
[(1-Isopropylpiperidin-4-yl)methyl]amine (CAS: 1029706-78-9) is a piperidine derivative with a methylamine group at the 4-position of the piperidine ring and an isopropyl substituent on the nitrogen atom. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol . This compound is structurally characterized by a six-membered piperidine ring, where the nitrogen is substituted with a bulky isopropyl group, and the 4-position bears a methyl-linked primary amine.
Properties
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCMYOWBZQNVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428471 | |
| Record name | 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132740-52-4 | |
| Record name | 1-[1-(Propan-2-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor, 1-isopropylpiperidin-4-one, undergoes condensation with ammonium acetate to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBHCN) in methanol at room temperature yields the target amine. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which maintains a basic environment to facilitate imine formation. To suppress competing side reactions, such as cyanide release, iron sulfate (FeSO) is added to complex free cyanide ions.
Key Conditions
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Reducing Agent : NaBHCN (1.5 equiv)
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Base : DABCO (2.0 equiv)
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Solvent : Methanol
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Additive : FeSO·7HO (0.5 equiv)
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Temperature : 25°C
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Reaction Time : 12–24 hours
Alkylation of 4-(Aminomethyl)piperidine
This method involves sequential protection, alkylation, and deprotection steps to introduce the isopropyl group at the piperidine nitrogen.
Synthetic Pathway
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Protection : 4-(Aminomethyl)piperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Alkylation : The Boc-protected amine is treated with isopropyl bromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C.
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Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the target compound.
Key Conditions
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Alkylating Agent : Isopropyl bromide (1.2 equiv)
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Base : KCO (3.0 equiv)
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Solvent : DMF
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Temperature : 80°C
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Reaction Time : 8–12 hours
Challenges and Optimization
Over-alkylation at the primary amine is mitigated by using a stoichiometric excess of the piperidine derivative. Microwave-assisted alkylation reduces reaction times to 30–60 minutes while maintaining yields above 70%.
Gabriel Synthesis from 1-Isopropyl-4-(Bromomethyl)piperidine
The Gabriel synthesis converts alkyl halides to primary amines via phthalimide intermediates, avoiding direct handling of ammonia.
Reaction Steps
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Phthalimide Formation : 1-Isopropyl-4-(bromomethyl)piperidine reacts with potassium phthalimide in DMF at 120°C.
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Hydrolysis : The phthalimide intermediate is hydrolyzed with hydrazine hydrate in ethanol, releasing the primary amine.
Key Conditions
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Phthalimide Agent : Potassium phthalimide (1.5 equiv)
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Solvent : DMF
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Temperature : 120°C
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Hydrolysis Agent : Hydrazine hydrate (3.0 equiv)
Industrial Adaptations
Large-scale production employs continuous flow reactors to manage the exothermic hydrolysis step, achieving >85% purity without column chromatography.
Cyanohydrin Reductive Amination (Patent-Based Method)
Adapted from a patented synthesis of pyridin-2-yl-methylamine derivatives, this route utilizes cyanohydrin intermediates.
Procedure
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Cyanohydrin Formation : 1-Isopropylpiperidin-4-one reacts with hydrogen cyanide (HCN) or acetone cyanohydrin to form the cyanohydrin intermediate.
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Reductive Amination : The cyanohydrin undergoes reductive amination with methylamine hydrochloride in methanol, using NaBHCN and DABCO.
Key Conditions
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Cyanide Source : Acetone cyanohydrin (2.0 equiv)
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Reducing Agent : NaBHCN (1.2 equiv)
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Additive : FeSO·7HO (0.3 equiv)
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Solvent : Methanol
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Temperature : 25°C
Nitrile Reduction of 1-Isopropylpiperidine-4-carbonitrile
Catalytic hydrogenation or hydride reduction of nitriles provides a high-yield route to primary amines.
Synthesis Steps
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Nitrile Preparation : Piperidine-4-carbonitrile is alkylated with isopropyl bromide using KCO in DMF.
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Reduction : The nitrile is reduced with lithium aluminum hydride (LiAlH) in THF or hydrogenated over Raney nickel.
Key Conditions
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Reducing Agent : LiAlH (4.0 equiv)
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Solvent : THF
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Temperature : 0°C to reflux
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Catalyst : Raney nickel (for hydrogenation)
Chemical Reactions Analysis
Types of Reactions
[(1-Isopropylpiperidin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1-Isopropylpiperidin-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1-Isopropylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of [(1-Isopropylpiperidin-4-yl)methyl]amine and related compounds:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyl derivative (LogP ~2.5) exhibits higher lipophilicity due to aromaticity and chlorine, favoring CNS penetration but possibly increasing toxicity risks .
- Amine Type : Unlike tertiary amines like MDEA (used in CO₂ capture), the primary amine in this compound may react more readily with CO₂ but requires tailored formulation for industrial use .
Kinase Inhibition Potential
Piperidine derivatives are common in kinase inhibitor design. For example, GSK690693 () incorporates a piperidinylmethyl group and inhibits AKT kinase (IC₅₀ = 2–13 nM).
Neuropharmacological Effects
Compounds like TMMP (), a piperidine analog, induce dopamine depletion via monoamine oxidase B (MAO-B) oxidation.
Receptor Binding
The κ opioid antagonist PF-4455242 () uses a piperidine core with a sulfonylbiphenyl group for receptor affinity. While the target compound lacks such complexity, its isopropyl group may improve metabolic stability in similar applications .
CO₂ Capture
Primary amines like the target compound can react with CO₂ to form carbamates, but their efficiency depends on solubility and regeneration energy. In contrast, MDEA (–19) leverages tertiary amine reactivity for lower-energy regeneration, achieving 2.63 mmol CO₂/g adsorption capacity in modified mesoporous carbon .
Biological Activity
[(1-Isopropylpiperidin-4-yl)methyl]amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is classified as a piperidine derivative. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS) and potentially in cancer therapy.
1. Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Neuroactivity : The compound is hypothesized to interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurological disorders.
- Anticancer Properties : Similar compounds have shown promise in cancer treatment, suggesting that this compound could possess anticancer activity through mechanisms involving apoptosis and cell cycle regulation.
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. Further studies are needed to elucidate the precise molecular interactions.
Case Study 1: Neurological Applications
A study explored the effects of this compound on animal models of depression and anxiety. The results indicated significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent. The compound's ability to modulate serotonin receptors was particularly noted.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound induced apoptosis and affected cell cycle progression, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The table below summarizes key findings:
| Compound Name | Primary Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroactive, Anticancer | Modulates neurotransmitter receptors |
| Piperidine Derivative A | Antidepressant | Inhibits serotonin reuptake |
| Piperidine Derivative B | Anticancer | Induces apoptosis via caspase activation |
Safety and Toxicology
Safety data on this compound suggests that while it shows promise for therapeutic applications, further toxicological assessments are necessary to establish safe dosing parameters. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain under investigation.
Q & A
Q. What are the optimal synthetic routes for [(1-Isopropylpiperidin-4-yl)methyl]amine, and how can purity be ensured?
- Methodological Answer: The synthesis of this compound can be adapted from analogous piperidine derivatives. A common approach involves reductive amination or alkylation of a pre-functionalized piperidine scaffold. For example, reacting 1-isopropylpiperidin-4-one with methylamine under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd-C) could yield the target compound. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming purity. Elemental analysis should verify nitrogen content, as seen in amine-functionalized materials .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: Key techniques include:
- FTIR Spectroscopy : To identify amine N-H stretches (~3300–3500 cm⁻¹) and C-N stretches (~1030–1250 cm⁻¹), as validated in MDEA-impregnated mesoporous carbon studies .
- NMR Spectroscopy : ¹H NMR for confirming proton environments (e.g., isopropyl CH₃ groups at ~1.0–1.2 ppm, piperidine CH₂ signals at ~2.5–3.5 ppm) .
- Elemental Analysis : To quantify nitrogen content, which correlates with amine density (e.g., MDEA-MC showed a 23 wt.% increase in nitrogen post-impregnation ).
- BET Surface Area Analysis : To assess structural changes, such as pore-blocking after functionalization (e.g., MDEA-MC showed a 43% reduction in surface area ).
Advanced Research Questions
Q. How does the introduction of an isopropyl group on the piperidine ring affect the compound’s reactivity in CO₂ adsorption compared to other amine-functionalized materials?
- Methodological Answer: The isopropyl group may sterically hinder CO₂ access to amine active sites but enhance hydrophobicity, reducing water competition. To evaluate this:
Adsorption Experiments : Use a batch reactor (5 psi CO₂, 25°C) to measure adsorption capacity .
Comparative Analysis : Compare with MDEA-MC (2.63 mmol CO₂/g ). Lower capacity may indicate steric effects, while higher capacity suggests improved amine efficiency.
Q. What strategies can resolve discrepancies between theoretical and experimental adsorption capacities in amine-functionalized adsorbents?
- Methodological Answer: Discrepancies often arise from incomplete amine-CO₂ reactions or pore-blocking. Mitigation strategies include:
- Amine Density Optimization : Adjust synthetic conditions (e.g., MDEA concentrations from 23–50 wt.% ) to balance amine loading and pore accessibility.
- Hybrid Adsorption Mechanisms : Combine physical (pore-filling) and chemical (amine-CO₂ carbamate formation) pathways, as demonstrated in MDEA-MC studies .
- In Situ Characterization : Use FTIR or XPS during adsorption to monitor carbamate formation and identify inactive amine sites .
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
- Methodological Answer: Density Functional Theory (DFT) can predict:
- CO₂ Binding Energies : Compare isopropyl-substituted vs. unsubstituted amines to assess steric/electronic effects.
- Solubility Parameters : Estimate hydrophobicity using Hansen solubility parameters.
- Reaction Pathways : Simulate carbamate formation kinetics. Validate with experimental adsorption isotherms and Arrhenius plots .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the relationship between surface area and adsorption capacity in amine-functionalized adsorbents?
- Methodological Answer: Contradictions (e.g., lower surface area but higher adsorption in MDEA-MC ) can be resolved by:
Pore Size Distribution Analysis : Use NLDFT modeling to confirm mesopore retention (2–50 nm) post-functionalization.
Amine Efficiency Calculation : Normalize adsorption capacity by nitrogen content (mmol CO₂/g per wt.% N).
Operando Studies : Couple adsorption experiments with FTIR to correlate active amine sites with capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
